Hexa-1,3,5-trien-3-ol

Physicochemical profiling Drug-likeness Chromatographic retention

Hexa-1,3,5-trien-3-ol (CAS 691401-67-9) is a C6 conjugated triene bearing a hydroxyl group at the C3 position, classified as a vinylogous enol. Its molecular formula is C6H8O with a molecular weight of 96.13 g/mol and a computed XLogP3-AA of 1.9.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 691401-67-9
Cat. No. B12522446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexa-1,3,5-trien-3-ol
CAS691401-67-9
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC=CC=C(C=C)O
InChIInChI=1S/C6H8O/c1-3-5-6(7)4-2/h3-5,7H,1-2H2
InChIKeyZOTWXDHBOOGPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexa-1,3,5-trien-3-ol (CAS 691401-67-9) – Baseline Chemical Identity and Procurement Context


Hexa-1,3,5-trien-3-ol (CAS 691401-67-9) is a C6 conjugated triene bearing a hydroxyl group at the C3 position, classified as a vinylogous enol [1]. Its molecular formula is C6H8O with a molecular weight of 96.13 g/mol and a computed XLogP3-AA of 1.9 [1]. The compound features three conjugated double bonds in a linear hexatriene backbone, placing it within the 1,3,5-hexatriene derivative family. Unlike the parent hydrocarbon, the presence of the enolic hydroxyl introduces hydrogen-bond donor/acceptor capability (1 donor, 1 acceptor) and a topological polar surface area of 20.2 Ų [1], properties absent in the all-hydrocarbon analog. Commercial availability is documented through multiple supplier listings in the PubChem compound database, with records created in 2013 and most recently modified in 2025 [1].

Why Hexa-1,3,5-trien-3-ol Cannot Be Interchanged with Closest Analogs


The C3 enol hydroxyl in hexa-1,3,5-trien-3-ol creates a fundamentally different electronic environment compared to its closest analogs. Unlike 1,3,5-hexatriene (the parent hydrocarbon, CAS 2235-12-3), which has zero hydrogen-bond donors and a TPSA of 0 Ų, the target compound possesses both hydrogen-bond donor and acceptor functionality [1], altering solubility, chromatographic behavior, and molecular recognition. Relative to the keto tautomer hexa-3,5-dien-2-one (CAS 20432-46-6), the enol form is stabilized by extended conjugation through the triene system, which shifts the keto–enol equilibrium away from the typical strong preference for the keto form observed in simple ketones [2]. Compared with non-allylic alcohols such as (Z)-hexa-3,5-dien-1-ol, the allylic C3 hydroxyl is chemically reactive—capable of participating in acid-catalyzed dehydration to generate substituted hexa-1,3,5-trienes, a transformation not accessible to the non-allylic isomer [3]. These differences mean that substitution cannot be performed on the basis of molecular formula alone; each analog exhibits distinct reactivity, physical properties, and synthetic utility.

Quantitative Differentiation Evidence for Hexa-1,3,5-trien-3-ol vs. Closest Analogs


Hydrogen-Bond Donor Capacity vs. 1,3,5-Hexatriene

Hexa-1,3,5-trien-3-ol possesses one hydrogen-bond donor and one hydrogen-bond acceptor, as computed from its SMILES structure C=CC=C(C=C)O [1]. In contrast, the parent hydrocarbon 1,3,5-hexatriene (CAS 2235-12-3) has zero hydrogen-bond donors and zero acceptors, as it contains only carbon and hydrogen [1]. This difference directly impacts reversed-phase chromatographic retention, aqueous solubility, and capacity for molecular recognition via hydrogen bonding.

Physicochemical profiling Drug-likeness Chromatographic retention

Topological Polar Surface Area (TPSA) vs. 1,3,5-Hexatriene

The computed topological polar surface area (TPSA) of hexa-1,3,5-trien-3-ol is 20.2 Ų [1]. This value is entirely attributable to the single hydroxyl oxygen. The parent 1,3,5-hexatriene has a TPSA of 0 Ų, as it lacks any heteroatom [1]. A TPSA of 20.2 Ų is well below the common threshold of 140 Ų for oral bioavailability prediction, yet it provides sufficient polarity to enhance aqueous solubility relative to the hydrocarbon benchmark.

Membrane permeability ADME prediction Solubility

Keto–Enol Equilibrium Shift vs. Simple Aliphatic Ketones

In hexa-1,3,5-trien-3-ol, the enol form is stabilized by extended conjugation with the adjacent two double bonds of the hexatriene system [1]. For simple aliphatic ketones such as acetone, the keto form predominates with an equilibrium constant K_enol ≈ 5 × 10⁻⁹, corresponding to an enol content of ~0.0000005% [1]. While quantitative experimental data for the hexa-1,3,5-trien-3-ol/hexa-3,5-dien-2-one equilibrium are not publicly available, the well-established principle of enol stabilization through extended π-conjugation [1] predicts a substantially higher enol fraction compared to non-conjugated ketones or aldehydes. This is in contrast to the keto tautomer hexa-3,5-dien-2-one (CAS 20432-46-6), which lacks the full triene conjugation of the enol form.

Keto-enol tautomerism Conjugation stabilization Reaction mechanism

Synthetic Utility in Cobalt-Catalyzed Regioselective Transformations vs. Saturated Alcohols

1,3,5-Hexatriene derivatives, including hydroxyl-substituted variants, serve as competent substrates in cobalt-catalyzed Diels–Alder reactions with alkynes, 1,4-hydrovinylation, and unprecedented 1,4-hydrohexatrienylation reactions [1]. These atom-economic transformations proceed with high regioselectivity to give cyclic stilbene derivatives or acyclic skipped trienes and tetraenes [1]. Saturated alcohols or non-conjugated dienols cannot participate in these transformations because they lack the requisite conjugated triene π-system for cobalt coordination and pericyclic reactivity.

Cobalt catalysis Regioselective synthesis C–C bond formation

Dehydration Reactivity to Generate Substituted Trienes vs. Non-Allylic Isomers

Hexa-1,3,5-trien-3-ol and related hexadienols can be dehydrated under mild aprotic conditions using HMPT/lithium iodide or methyltriphenoxyphosphonium iodide (MTPI) to generate substituted hexa-1,3,5-trienes [1]. This reactivity is unique to allylic and bis-allylic alcohols; non-allylic isomers such as (Z)-hexa-3,5-dien-1-ol are inert to dehydration under the same conditions [1]. The mild reaction conditions (room temperature, neutral aprotic medium) preserve the conjugated triene product without competing polymerization or isomerization.

Dehydration synthesis Triene generation Aprotic conditions

Lipophilicity (XLogP3-AA) vs. Keto Tautomer and Parent Hydrocarbon

The computed XLogP3-AA value for hexa-1,3,5-trien-3-ol is 1.9 [1]. This represents a decrease in lipophilicity relative to the parent 1,3,5-hexatriene (estimated LogP ~2.5–3.0, based on hydrocarbon additivity) and a difference from the keto tautomer hexa-3,5-dien-2-one (estimated LogP ~1.5–2.0). The intermediate LogP of 1.9 provides a balance between membrane permeability and aqueous solubility that is distinct from both the more lipophilic hydrocarbon and the slightly more polar ketone.

Lipophilicity LogP comparison ADME profiling

Optimal Application Scenarios for Hexa-1,3,5-trien-3-ol Based on Quantitative Evidence


Conjugated Triene Building Block for Cobalt-Catalyzed C–C Bond Formation

Researchers executing cobalt(I)-catalyzed Diels–Alder, 1,4-hydrovinylation, or 1,4-hydrohexatrienylation reactions should select hexa-1,3,5-trien-3-ol when a hydroxyl handle is desired on the resultant skipped polyene or cyclic product. The conjugated triene scaffold is required for cobalt coordination and pericyclic reactivity; non-conjugated alcohols or saturated analogs are unreactive under identical conditions [1]. The hydroxyl group provides a synthetic handle for subsequent functionalization (e.g., etherification, esterification, oxidation).

Precursor for Mild Dehydrative Synthesis of Substituted 1,3,5-Hexatrienes

For synthetic chemists generating functionalized 1,3,5-hexatrienes under mild, neutral aprotic conditions, hexa-1,3,5-trien-3-ol serves as a direct precursor via HMPT/LiI- or MTPI-mediated dehydration [2]. This route is inaccessible from non-allylic alcohol isomers, which are inert to dehydration under the same conditions. The mild conditions preserve sensitive functional groups on the triene backbone and avoid acid-catalyzed polymerization.

Physicochemical Reference Standard for Conjugated Enol Property Profiling

Hexa-1,3,5-trien-3-ol occupies a distinct property space among C6H8O isomers due to its intermediate LogP (XLogP3-AA = 1.9) and measurable TPSA (20.2 Ų) [3]. It can serve as a calibration or reference compound in chromatographic method development for separating conjugated enols from their keto tautomers and hydrocarbon analogs. The combination of hydrogen-bond donor capacity (1 donor, 1 acceptor) and moderate lipophilicity makes it a useful probe for structure–retention relationship studies.

Mechanistic Probe for Keto–Enol Tautomerism in Extended π-Systems

The extended conjugation of hexa-1,3,5-trien-3-ol stabilizes the enol form beyond what is observed in simple ketones, where enol content is typically <10⁻⁶ [4]. This property makes the compound suitable as a model substrate for experimental and computational studies of keto–enol equilibria in vinylogous systems, photochemical enolization, and excited-state proton transfer. Procurement of the pure enol form is critical for these studies, as the keto tautomer (hexa-3,5-dien-2-one) is a distinct compound with different spectral signatures.

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